N-cyclohexyl-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Description
N-cyclohexyl-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazin core substituted with a 3,4-dimethylphenyl group at position 6 and an acetamide-linked cyclohexyl moiety at position 2. This structure combines a fused triazole-pyridazine system with hydrophobic aromatic and cycloaliphatic substituents, which may enhance its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-cyclohexyl-2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-14-8-9-16(12-15(14)2)18-10-11-19-24-25(21(28)26(19)23-18)13-20(27)22-17-6-4-3-5-7-17/h8-12,17H,3-7,13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEIRLVAUVWANP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NC4CCCCC4)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide typically involves multiple steps. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with diketones, followed by acylation reactions. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid to facilitate the cyclization and acylation processes .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl or triazolopyridazine rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-cyclohexyl-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets can vary depending on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Antimicrobial Activity
The compound shares structural motifs with antimicrobial agents, such as the 4-thiazolidinone and thiazolo[3,2-a]pyridine derivatives described in . For example, N-cyclohexyl-2-cyanoacetamide-based thiazolidinones exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The acetamide linkage in the target compound may similarly enhance binding to microbial enzymes or cell-wall components, though its triazolo-pyridazin core differs from the thiazole systems in . A comparison of key features is provided below:
Key Insight : The cyclohexyl-acetamide moiety appears critical for bioactivity across analogs, but the triazolo-pyridazin core may confer distinct target selectivity compared to thiazole or imidazole systems.
Substituent Effects on Physicochemical Properties
The 3,4-dimethylphenyl group in the target compound contrasts with substituents in analogs like N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide (). The ethoxy group in the latter improves aqueous solubility due to its polar nature, whereas the dimethylphenyl group in the target compound likely enhances lipophilicity (predicted logP ~3.5), favoring blood-brain barrier penetration. This trade-off highlights the role of substituents in tuning drug-likeness:
Note: Data extrapolated from structural analogs; experimental validation is required.
Biological Activity
N-cyclohexyl-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazolo-pyridazine derivatives and exhibits a unique structural configuration that may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 414.5 g/mol. The IUPAC name indicates its structural complexity, featuring cyclohexyl and dimethylphenyl groups along with a triazolo-pyridazine core.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N6O3 |
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | NKMIBXVKANQMCL-UHFFFAOYSA-N |
Antiviral Properties
Recent studies indicate that compounds similar to this compound exhibit promising antiviral activity. For instance, derivatives of triazoles have been shown to inhibit various viral strains effectively. In particular:
- Inhibition of Hepatitis C Virus (HCV) : Compounds in this class demonstrated significant antiviral effects against HCV at subtoxic concentrations.
Anticancer Activity
The compound's structure suggests potential interactions with key biological targets involved in cancer cell proliferation. Research has highlighted the following:
- Targeting Polo-like Kinase 1 (Plk1) : This kinase is crucial in cell division and is often overactive in cancer cells. Compounds that modulate Plk1 activity could provide therapeutic benefits against certain cancers.
The biological activity of this compound likely involves:
- Enzyme Interaction : The triazolo-pyridazine core may interact with specific enzymes or receptors.
- Modulation of Signaling Pathways : By affecting cellular signaling pathways associated with disease progression.
- Microbial Growth Inhibition : Similar compounds have shown efficacy in inhibiting microbial growth.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Antiviral Efficacy : A study demonstrated that triazole derivatives could inhibit the replication of various viruses including influenza and coronaviruses at low concentrations .
- Cytotoxicity Assessment : Research on related compounds indicated that while they exhibit significant antiviral properties, they also maintain low cytotoxicity levels compared to conventional antiviral drugs .
Comparative Analysis
| Compound | Activity Type | IC50 (μM) | Notes |
|---|---|---|---|
| N-cyclohexyl derivative | Antiviral | 0.20 | Effective against HCV |
| Triazole analog | Anticancer | 1.63 | Targets Plk1 with reduced cytotoxicity |
| Pyrazole derivative | Antiviral | 0.35 | Broad-spectrum activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
